2-(2-Bromo-4,5-dimethoxyphenyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 2-bromo-4,5-dimethoxyphenyl group. Imidazoles are a significant class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with an amine source under acidic or basic conditions to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, cyclization, and purification to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromo group in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4,5-dimethoxyphenyl)imidazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the imidazole ring .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chloro-4,5-dimethoxyphenyl)imidazole
- 2-(2-Fluoro-4,5-dimethoxyphenyl)imidazole
- 2-(2-Iodo-4,5-dimethoxyphenyl)imidazole
Comparison: 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions that may not be as efficient with other halogens .
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-9-5-7(11-13-3-4-14-11)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
KIRHXRWHZBRQFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=NC=CN2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.